Structural Profiling and Synthetic Methodologies of 3-Bromo-5,7-dinitro-1H-indazole: A Technical Whitepaper
Structural Profiling and Synthetic Methodologies of 3-Bromo-5,7-dinitro-1H-indazole: A Technical Whitepaper
Executive Summary
In the landscape of modern drug discovery and materials science, highly functionalized heterocyclic scaffolds serve as critical building blocks. 3-Bromo-5,7-dinitro-1H-indazole (CAS: 1082040-56-9) is a privileged, electron-deficient indazole derivative characterized by its unique substitution pattern. The presence of two strongly electron-withdrawing nitro groups at the C5 and C7 positions, coupled with a heavy halogen (bromine) at the C3 position, makes this molecule an exceptional precursor for cross-coupling reactions, nucleophilic aromatic substitutions, and the development of selective enzyme inhibitors.
This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, the mechanistic causality behind its regioselective synthesis, and a self-validating experimental protocol designed for high-yield laboratory production.
Physicochemical Architecture
The physical behavior of 3-Bromo-5,7-dinitro-1H-indazole is dictated by its dense functionalization. The dual nitro groups exert a profound inductive and mesomeric pull, significantly lowering the pKa of the N1 proton compared to unsubstituted indazole. This makes the molecule highly stable under acidic conditions but reactive in basic environments.
Table 1: Quantitative Physicochemical Data
| Property | Value | Analytical Significance |
| Chemical Name | 3-Bromo-5,7-dinitro-1H-indazole | Standard IUPAC nomenclature. |
| CAS Registry Number | 1082040-56-9 | Unique identifier for reagent sourcing[1]. |
| Molecular Formula | C₇H₃BrN₄O₄ | Determines isotopic mass distribution. |
| Molecular Weight | 287.03 g/mol | Critical for stoichiometric calculations[1]. |
| Density | 2.1 ± 0.1 g/cm³ | High density due to heavy bromine atom[2]. |
| Boiling Point | 504.1 ± 45.0 °C (at 760 mmHg) | Indicates extreme thermal stability[2]. |
| Flash Point | 258.7 ± 28.7 °C | Relevant for safe handling and storage[2]. |
Mechanistic Rationale for Regioselective Functionalization
The synthesis of 3-Bromo-5,7-dinitro-1H-indazole typically relies on the regioselective electrophilic aromatic substitution (bromination) of the 5,7-dinitro-1H-indazole precursor.
The Causality of Reagent Selection: Achieving strict C3-regioselectivity requires careful modulation of the electrophile. Using elemental bromine (Br₂) in N,N-dimethylformamide (DMF) is the preferred method[3]. DMF is not merely a solvent; it actively participates in the reaction by complexing with Br₂ to form a mild, Vilsmeier-Haack-type brominating intermediate. Because the benzenoid ring is severely deactivated by the C5 and C7 nitro groups, electrophilic attack is exclusively funneled to the more electron-rich pyrazole ring at the C3 position[4]. This prevents over-halogenation and ensures a high-purity product.
Synthetic workflow for 3-Bromo-5,7-dinitro-1H-indazole.
Self-Validating Experimental Protocol: C3-Bromination
This protocol is engineered as a self-validating system. Every critical phase includes an analytical checkpoint to ensure the reaction proceeds exactly as mechanistically predicted, eliminating downstream purification failures.
Phase 1: System Preparation & Complexation
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Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, an internal temperature probe, and a nitrogen inlet.
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Dissolution: Charge the flask with 50.0 g of 5,7-dinitro-1H-indazole and 250 mL of anhydrous DMF. Stir at 300 RPM until complete dissolution is achieved.
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Thermal Control: Submerge the flask in an ice/brine bath. Causality: The internal temperature must be brought to -5 °C. The subsequent bromination is highly exothermic; starting at sub-zero temperatures prevents the oxidative cleavage of the indazole core[3].
Phase 2: Electrophilic Addition
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Reagent Addition: Load a pressure-equalizing dropping funnel with 1.1 equivalents of liquid Br₂.
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Controlled Drip: Add the Br₂ dropwise over 60 minutes. Maintain the internal temperature strictly between -5 °C and 0 °C.
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Maturation: Once addition is complete, remove the ice bath and allow the system to slowly warm to 35 °C. Incubate at this temperature for 10–12 hours to drive the reaction to thermodynamic completion[3].
Phase 3: In-Process Validation (Critical Checkpoint)
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Sampling: Aliquot 10 µL of the reaction mixture and quench it in 1 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted bromine.
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LC-MS Analysis: Extract with 1 mL ethyl acetate and inject the organic layer into an LC-MS system.
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Validation Criteria: The reaction is only deemed successful if the starting material peak (m/z ~208) is completely consumed, and the product peak emerges showing a distinct 1:1 isotopic doublet at m/z 287 and 289[5]. This doublet is the definitive signature of a single bromine incorporation.
Phase 4: Isolation and Purification
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Precipitation: Pour the validated reaction mixture slowly into 1.5 L of ice-cold distilled water under vigorous stirring. The product will crash out as a distinct solid.
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Filtration & Washing: Filter the crude product under vacuum. Wash the filter cake with a 5% sodium bisulfite solution (to remove residual bromine), followed by copious amounts of water.
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Recrystallization: Recrystallize from a DMF/Ethanol mixture to yield highly pure 3-Bromo-5,7-dinitro-1H-indazole. Dry under vacuum at 45 °C for 24 hours.
Pharmacological Utility & Downstream Applications
While 3-Bromo-5,7-dinitro-1H-indazole is primarily an intermediate, its structural analogs are profoundly important in pharmacology. For instance, the closely related compound 3-bromo-7-nitroindazole is a highly potent and selective competitive inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative disorders and stroke[5].
The addition of the second nitro group at the C5 position in our target compound drastically alters the electron density of the indazole core. This makes 3-Bromo-5,7-dinitro-1H-indazole an excellent Structure-Activity Relationship (SAR) probe. Furthermore, the two nitro groups can be catalytically reduced (e.g., using Pd/C and H₂) to yield 5,7-diamino-3-bromo-1H-indazole. This diamine is a highly sought-after pharmacophore for the synthesis of advanced tricyclic kinase inhibitors.
Downstream chemical transformations and pharmacological utility.
References
- Chemsrc. "3-bromo-5,7-dinitro-1H-indazole Product Information and Physical Properties." Chemsrc.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEujx8DnXUsq3gDp9NNfkr6E3XJR0aXGsB48zZuMxP__RYZvf6Hvm4GQZsQlSTPBAvzK1ZH_sCctS2iBigGb0pTbVW17-AhDLk7NKVDWHFoSY6NXi2rf9CFUTxJIfjHOckfCcTliMFjklQ=]
- EvitaChem. "Screening Compounds P50509: 3-Bromo-5,7-dinitro-1H-indazole." Evitachem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ50krzqRERuQfZ-q1LZTRh7PZKO-J-XCItq7UzPNZ-xJu7rKy2aDiZsqGiFoBQ6aS7u6GkrSOVBoldXiblOe_VOtOhMG070-MQyCNiMlmWV4fiMRA_R8338T8lmfqJ7d5WaIUN9oaxbN1LC4-JOmEbRxE0qsE]
- Giraud, F., et al. "C3-INDAZOLE FUNCTIONALIZATION: A REVIEW." Institute of Chemistry of Clermont-Ferrand. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUc5-LZB5cHhLa3iCJVgo21Hqtgi0IDZTlSoaul-iiIAGlywgRh5EdEdLo1zL_EorzUo7UksPiwNcg1OXjEAyzzJ9r8EiBgd_Kue4beOkjIzcYLfADPQVvqGDowsxEaJ3AkGVODNtB]
- Google Patents. "CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole." Google.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8oF-fYEXg0d3b3af4A5iixeVfKI9M_Ss6POOspH7IH5Kbink4Kju9ePAiMFOA7eqGG3CJbzn82hE55ORm0EA8KkAaDLRtoF16Tf8h4Q0Gy-ODMqXzZQ-s4H4V3iEHSR-TjLvt04rsPl4ao3M=]
- BenchChem. "An In-depth Technical Guide to 3-Bromo-7-Nitroindazole." Benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFronGL_-LakzhzSz6nw7IXPuWL-FOxMjTTvtfAaKHtPwbFSWVxTUvn8b3OaTfWBwA_G46IipHgUxRyJ8ZrRe5QRVMvElx6BsUN8_hwKWzJ9hbLFXYrglUPb-HTTALkAmvYzrpNKUknh9iCDZadMDpqI1IElKqG_fAcGjWEJLMwarp46heYVajX6_iP6ezCoSL3CoU=]
Sources
- 1. evitachem.com [evitachem.com]
- 2. 3-bromo-5,7-dinitro-1H-indazole Price from Supplier Brand Wuhan Graphe Pharmaceutical Technology Co.,Ltd. on Chemsrc.com [chemsrc.com]
- 3. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 4. societachimica.it [societachimica.it]
- 5. benchchem.com [benchchem.com]
